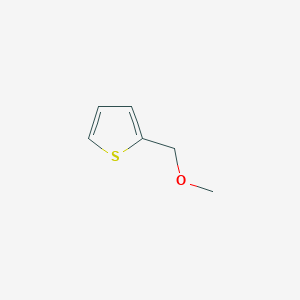

5-Methoxymethyl-thiophene

Descripción general

Descripción

5-Methoxymethyl-thiophene is an organic compound with the molecular formula C6H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Methoxymethyl-thiophene can be synthesized through the reaction of organolithium derivatives of thiophene with chloromethyl methyl ether. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of thiophene derivatives and appropriate reagents under optimized conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Synthetic Routes to 5-Methoxymethyl-Thiophene

The methoxymethyl group is typically introduced via alkylation of a hydroxymethyl precursor. Key methods include:

-

Methylation of Hydroxymethyl-Thiophene :

Hydroxymethyl-thiophene derivatives (e.g., 5-hydroxymethyl-thiophene) react with iodomethane (CH₃I) in the presence of sodium hydride (NaH) to yield this compound. This method achieves quantitative yields under optimized conditions . -

Modification of Gewald Synthesis :

While the Gewald reaction primarily forms 2-aminothiophenes, functionalization at the 5-position can be achieved by introducing methoxymethyl groups during cyclization .

Electrophilic Substitution Reactions

The methoxymethyl group (-CH₂OCH₃) is electron-donating, activating the thiophene ring toward electrophilic substitution. Key reactions include:

Friedel-Crafts Acylation

-

Acylation occurs preferentially at the α-position (C2) due to the directing effect of sulfur. When α-positions are blocked, substitution shifts to β-positions (C3 or C4) .

Example:

Halogenation

-

Bromination at C2 or C3 is facilitated by the electron-rich ring. Regioselectivity depends on reaction conditions (e.g., Br₂/FeBr₃ vs. NBS) .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at specific positions:

-

Suzuki Coupling : A bromine substituent at C2 reacts with aryl boronic acids to form biaryl derivatives .

-

Stille Coupling : Trimethylstannyl groups at C3 couple with aryl halides under Pd catalysis .

Functionalization of the Methoxymethyl Group

The -CH₂OCH₃ moiety undergoes specific transformations:

-

Demethylation : Treatment with BBr₃ cleaves the methyl group to regenerate the hydroxymethyl derivative .

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert -CH₂OCH₃ to a carboxylic acid (-COOH) .

Spectroscopic and Electronic Effects

The methoxymethyl group significantly influences electronic properties:

| Property | This compound | Reference (Unsubstituted Thiophene) |

|---|---|---|

| λₘₐₓ (UV-Vis in THF) | 237 nm | 231 nm |

| Hammett σₚ⁻ Constant | -0.31 | 0 (unsubstituted) |

| Excitation Energy (eV) | 5.09 | 5.37 |

The electron-donating nature of -CH₂OCH₃ reduces excitation energy and induces a bathochromic shift in UV-Vis spectra .

Table 1: Synthetic Yields for this compound Derivatives

| Starting Material | Reagents | Yield (%) |

|---|---|---|

| 5-Hydroxymethyl-thiophene | CH₃I, NaH, THF | 99 |

| 2-Bromo-5-hydroxymethyl | CH₃I, DBU, CHCl₃ | 88 |

Table 2: Regioselectivity in Electrophilic Substitution

| Reaction Type | Preferred Position | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | C2 | 70 |

| Bromination | C3 | 65 |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

5-Methoxymethyl-thiophene serves as a versatile building block for the synthesis of more complex thiophene derivatives. It can participate in various chemical reactions, including:

- Suzuki–Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are important intermediates in organic synthesis.

- Substitution Reactions : Depending on the nucleophile used, various functionalized thiophenes can be synthesized.

Medicinal Chemistry

Pharmacological Properties

Research indicates that this compound and its derivatives exhibit significant biological activities:

- Anti-inflammatory Activity : Thiophene derivatives have shown potential in reducing inflammation through mechanisms such as inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . For example, compounds derived from thiophenes have been reported to inhibit the expression of pro-inflammatory cytokines and reduce edema in animal models .

- Antimicrobial Activity : Studies have demonstrated that certain thiophene derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with methoxy substitutions have shown enhanced activity against pathogens such as E. coli and S. aureus .

- Antioxidant Properties : The antioxidant capacity of thiophene derivatives has been evaluated using assays like ABTS, demonstrating their ability to scavenge free radicals effectively .

Materials Science

Organic Electronics

this compound is utilized in the development of advanced materials for electronic applications:

- Organic Light-Emitting Diodes (OLEDs) : Its derivatives are incorporated into OLEDs due to their favorable electronic properties, contributing to improved efficiency and stability.

- Organic Field-Effect Transistors (OFETs) : The compound's semiconducting properties make it suitable for use in OFETs, which are crucial for flexible electronics.

Case Study 1: Anti-inflammatory Properties

A study investigating various thiophene derivatives found that specific substitutions led to enhanced anti-inflammatory effects. For example, a compound with a methyl group at position 2 exhibited a significant reduction in inflammation in a carrageenan-induced paw edema model, outperforming traditional anti-inflammatory drugs like indomethacin .

| Compound | Mechanism of Action | Inhibition (%) |

|---|---|---|

| Compound A | COX inhibition | 58.46 |

| Compound B | LOX inhibition | 57 |

Case Study 2: Antibacterial Activity

In antibacterial assays, this compound derivatives were tested against various bacterial strains. The results indicated that compounds with methoxy groups showed higher inhibition rates compared to those without.

| Bacterial Strain | Compound A Activity (%) | Compound B Activity (%) |

|---|---|---|

| E. coli | 86.9 | 78.3 |

| S. aureus | 40.0 | 20.0 |

Mecanismo De Acción

The mechanism of action of 5-Methoxymethyl-thiophene involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the sulfur atom in the thiophene ring can form sulfoxides or sulfones, altering the compound’s electronic properties. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects .

Comparación Con Compuestos Similares

Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.

2-Methylthiophene: A derivative with a methyl group at the second position.

2,5-Dimethylthiophene: A derivative with methyl groups at the second and fifth positions.

Comparison: 5-Methoxymethyl-thiophene is unique due to the presence of a methoxymethyl group, which imparts different electronic and steric properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts .

Actividad Biológica

5-Methoxymethyl-thiophene is a compound belonging to the thiophene family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings from various studies.

Overview of Thiophene Compounds

Thiophenes are five-membered heterocyclic compounds containing sulfur, which exhibit a wide range of biological activities. The presence of substituents such as methoxy and methyl groups can significantly influence their pharmacological properties. Research has demonstrated that thiophene derivatives possess anti-inflammatory, antimicrobial, analgesic, antihypertensive, and anticancer activities .

Anti-Inflammatory Activity

This compound has shown potential as an anti-inflammatory agent. Studies indicate that thiophene derivatives can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, one study reported that certain thiophene derivatives exhibited significant inhibition of the 5-LOX enzyme with IC50 values as low as 6.0 µM, suggesting that the presence of methoxy groups enhances this activity .

Cytotoxic Effects

Recent research highlights the cytotoxic effects of thiophene derivatives on various cancer cell lines. In particular, a novel thiophene compound demonstrated potent cytotoxicity against Acute Lymphoblastic Leukemia (ALL) cells, indicating its potential as an anticancer agent . The mechanism involved intrinsic apoptotic pathways leading to cell death.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-8 in vitro .

- Blocking Mast Cell Degranulation : This action contributes to its anti-inflammatory properties .

- Inducing Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in cancer cells, leading to reduced viability .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives, including this compound:

Propiedades

IUPAC Name |

2-(methoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZQEYGEQALEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437093 | |

| Record name | 2-(methoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-28-1 | |

| Record name | 2-(methoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.